molecular formula C11H10N2O B3092490 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 122852-78-2

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one

Cat. No.: B3092490
CAS No.: 122852-78-2
M. Wt: 186.21 g/mol
InChI Key: LFBMTFQWORFEHB-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is known for its structural similarity to various bioactive molecules, making it a valuable scaffold for drug design and development .

Future Directions

The future directions for research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one could involve further exploration of its anti-tumor activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a suitable aldehyde or ketone, followed by cyclization using a Lewis acid catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or sulfonyl groups .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is unique due to its specific structural features and the ability to undergo diverse chemical reactions. Its versatility in medicinal chemistry and potential for various biological activities make it a valuable compound for research and development .

Properties

IUPAC Name

2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBMTFQWORFEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5,6-dihydro-4-(2-phenylhydrazino)-2(1H)-pyridinone (8.0 g) in acetic acid (16 ml) was added over 30 min to concentrated sulphuric acid (16 ml) at 10°-20°. The reaction mixture was stirred for 2 h, then added over 10 min to 2N sodium hydroxide (150 ml) at 15°-25°. The solid product was filtered off, triturated with water (50 ml), then recrystallised from ethanol (20 ml) and dried in vacuo to give the title compound (3.79 g), m.p. 255°, t.l.c. (System B, 100:8:1) Rf 0.2.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one

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